
(1S)-1-(4-terc-butilfenil)etan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(4-tert-butylphenyl)ethan-1-ol is an organic compound characterized by a chiral center at the first carbon atom, making it optically active. This compound is part of the class of secondary alcohols and is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Aplicaciones Científicas De Investigación
(1S)-1-(4-tert-butylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-tert-butylphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (4-tert-butylphenyl)acetone, using chiral reducing agents to ensure the formation of the desired enantiomer. Common reducing agents include borane complexes and chiral catalysts.
Industrial Production Methods
Industrial production of (1S)-1-(4-tert-butylphenyl)ethan-1-ol often employs catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium or nickel under controlled temperature and pressure conditions to achieve high yields and enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(4-tert-butylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, (4-tert-butylphenyl)acetone, using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction can convert the compound into the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products Formed
Oxidation: (4-tert-butylphenyl)acetone.
Reduction: (4-tert-butylphenyl)ethane.
Substitution: (1S)-1-(4-tert-butylphenyl)ethyl chloride or bromide.
Mecanismo De Acción
The mechanism of action of (1S)-1-(4-tert-butylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and selectivity. The pathways involved often include modulation of enzyme activity or receptor signaling, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1R)-1-(4-tert-butylphenyl)ethan-1-ol
- (1S)-1-(4-methylphenyl)ethan-1-ol
- (1S)-1-(4-ethylphenyl)ethan-1-ol
Uniqueness
(1S)-1-(4-tert-butylphenyl)ethan-1-ol is unique due to the presence of the bulky tert-butyl group, which influences its steric and electronic properties. This makes it distinct in terms of reactivity and interaction with biological targets compared to its analogs.
Propiedades
IUPAC Name |
(1S)-1-(4-tert-butylphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9,13H,1-4H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJQAXFZHFUFBI-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-butyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2396496.png)
![2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2396499.png)
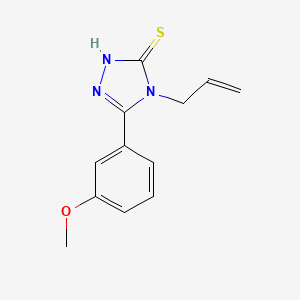
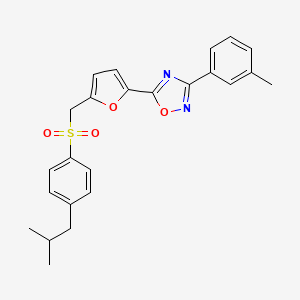
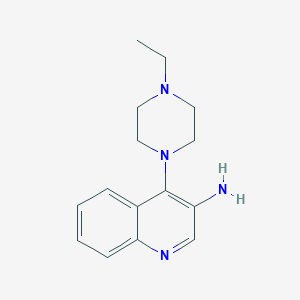
![4-[6-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride](/img/structure/B2396505.png)
![7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid](/img/structure/B2396506.png)

![3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid](/img/structure/B2396508.png)
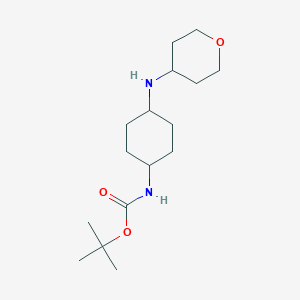
![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2396511.png)
![2-(4-chlorophenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2396515.png)
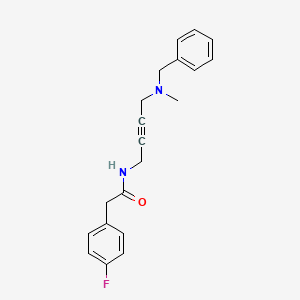
![2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2396517.png)
